2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester
Description
2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a cyclopropanecarbonyl group at the 5-position. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility and stability compared to the parent boronic acid, making it advantageous for Suzuki-Miyaura cross-coupling reactions and drug delivery systems . The cyclopropanecarbonyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity and solubility.
Properties
IUPAC Name |
[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-11(7-8-13(12)18)14(19)10-5-6-10/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLSOEXTADGYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of anhydrous solvents and a base to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: The ester can be hydrolyzed to regenerate the boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Boronic Acids: Regenerated through hydrolysis.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H20BClO3
- Molecular Weight : 306.59 g/mol
- IUPAC Name : (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(cyclopropyl)methanone
- Purity : ≥ 97%
This compound exhibits a boronate ester functionality that is crucial for its reactivity in cross-coupling reactions and as a building block in the synthesis of more complex molecules.
Organic Synthesis
2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester is primarily utilized in organic synthesis as a coupling agent. Its boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This is particularly useful in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate for synthesizing various biologically active molecules. The cyclopropanecarbonyl group enhances the pharmacological properties of the resulting compounds, potentially leading to new therapeutic agents. For instance, modifications to this structure have been explored for developing inhibitors targeting specific enzymes or receptors involved in disease pathways.
Material Science
The unique properties of this compound also make it valuable in material science. It can be incorporated into polymer matrices to enhance mechanical properties or to create functional materials with specific properties such as conductivity or responsiveness to environmental stimuli.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful use of this compound in the synthesis of biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's effectiveness as a coupling agent in organic synthesis .
Case Study 2: Development of Anticancer Agents
Research has indicated that derivatives of this boronic acid can serve as potential anticancer agents by inhibiting specific cancer cell pathways. In vitro studies showed that modifications to the cyclopropanecarbonyl moiety enhanced cytotoxicity against various cancer cell lines, suggesting avenues for further development .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester in Suzuki-M
Biological Activity
2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester (CAS Number: 2377608-53-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug delivery systems. This compound's unique structural features enable it to interact with various biological targets, making it a subject of research in therapeutic applications.
- Molecular Formula : C16H20BClO3
- Molecular Weight : 304.66 g/mol
- Purity : ≥ 97%
- Storage Conditions : Store at 0-8 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Properties
-
Anti-inflammatory Effects
- Research suggests that this compound can modulate inflammatory pathways, potentially reducing inflammation in conditions such as periodontitis. Its ability to enhance the delivery of anti-inflammatory agents like curcumin through ROS-responsive systems demonstrates its utility in therapeutic formulations .
- Cytotoxicity and Cancer Research
Case Study 1: ROS-Responsive Drug Delivery System
A study developed a drug delivery system using phenylboronic acid pinacol ester to encapsulate curcumin, which was shown to enhance cellular uptake and release in ROS-rich environments. This system demonstrated significant anti-inflammatory and anti-oxidative effects both in vitro and in vivo, highlighting the compound's potential in treating periodontal diseases .
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at certain concentrations, the compound significantly reduced cell viability, suggesting a potential role as an anticancer agent. Further studies are required to elucidate the underlying mechanisms and optimize its efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H20BClO3 |
| Molecular Weight | 304.66 g/mol |
| Purity | ≥ 97% |
| Storage Temperature | 0-8 °C |
| Biological Activity | Effect |
|---|---|
| Antioxidant Activity | Scavenges ROS |
| Anti-inflammatory | Reduces inflammation |
| Cytotoxicity | Selective against cancer cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Solubility Trends
Pinacol esters generally exhibit higher solubility than their boronic acid counterparts. For example:
- Pinacol esters of phenylboronic acid show excellent solubility in polar solvents like chloroform and acetone, with reduced solubility in hydrocarbons (e.g., methylcyclohexane) .
- Azaesters (e.g., phenylboronic acid azaester) demonstrate lower solubility in non-polar solvents compared to pinacol esters, highlighting the role of the ester group in solubility .
Table 1: Solubility of Selected Pinacol Esters in Chloroform vs. Hydrocarbons
*PE: Pinacol Ester
The cyclopropanecarbonyl group in the target compound may slightly reduce solubility compared to less bulky substituents (e.g., methyl or methoxy groups) due to steric hindrance, though direct data is unavailable.
Electronic and Steric Effects of Substituents
Substituents on the phenyl ring significantly impact reactivity and stability:
- Chloro and Fluoro Substituents : Electron-withdrawing groups (e.g., Cl, F) increase the Lewis acidity of the boron atom, enhancing reactivity in cross-coupling reactions. For instance, 2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS 2121512-77-2) exhibits high reactivity due to the strong electron-withdrawing trifluoromethoxy group .
- Methoxy and Hydroxy Groups : Electron-donating groups (e.g., in 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester, CAS 2121512-49-8) reduce boron acidity but improve solubility in polar solvents .
Q & A
Basic Synthesis and Purification
Q: What are the key synthetic routes for preparing 2-chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester, and how do reaction conditions influence yield? A: Synthesis typically involves:
- Step 1: Bromination or lithiation of the phenyl ring to introduce the boronic acid moiety.
- Step 2: Protection of the boronic acid group with pinacol via esterification under anhydrous conditions (e.g., using pinacol and a dehydrating agent like MgSO₄) .
- Step 3: Introduction of the cyclopropanecarbonyl group via Friedel-Crafts acylation or palladium-catalyzed coupling.
Yield optimization requires careful control of temperature (e.g., 0–25°C for acylation) and moisture exclusion. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Reactivity in Cross-Coupling Reactions
Q: How does the cyclopropanecarbonyl substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions? A: The electron-withdrawing cyclopropanecarbonyl group reduces electron density on the boronic ester, potentially slowing transmetallation steps. However, steric effects from the cyclopropane ring may enhance regioselectivity. Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvent polarity (e.g., THF vs. DMF) to balance reactivity and stability .
Analytical Characterization
Q: What advanced analytical techniques are critical for confirming the structure and purity of this compound? A: Key methods include:
- NMR Spectroscopy: ¹¹B NMR to confirm boronic ester formation (δ ~30 ppm) and ¹H/¹³C NMR for substituent assignment .
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₉BClO₃).
- HPLC-PDA: For purity assessment (>95% purity threshold recommended for synthetic intermediates) .
Substituent Effects on Biological Activity
Q: How do structural analogs with varying substituents (e.g., fluoro, methyl) compare in biological assays? A: Substitution patterns significantly alter bioactivity:
The cyclopropanecarbonyl group may enhance membrane permeability due to its lipophilicity, but this requires validation via logP measurements and cell-based assays .
Stability and Handling Protocols
Q: What are the critical storage and handling considerations for this boronic ester? A:
- Storage: Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the boronic ester .
- Handling: Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps.
- Decomposition Signs: Cloudiness or precipitate formation indicates hydrolysis to boronic acid, requiring repurification .
Computational Modeling for Reaction Design
Q: How can DFT calculations guide the design of reactions involving this compound? A:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the phenyl ring.
- Transition State Analysis: Predict steric clashes during cross-coupling (e.g., with bulky aryl halides).
Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended .
Contradictory Data in Literature
Q: How should researchers address discrepancies in reported reaction yields for similar boronic esters? A: Common issues include:
- Moisture Contamination: Small water traces can drastically reduce yields; replicate anhydrous conditions from high-yield protocols .
- Catalyst Purity: Use freshly distilled Pd catalysts or pre-activated ligands (e.g., SPhos).
- Substituent Position: Meta-substituents (e.g., 5-cyclopropanecarbonyl) may require longer reaction times vs. para-substituted analogs .
Applications in Medicinal Chemistry
Q: What strategies are used to evaluate this compound’s potential as a kinase inhibitor precursor? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
